1-Amino-3-buten-2-OL

Description

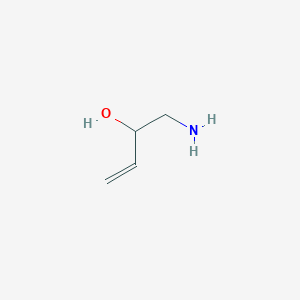

Structure

3D Structure

Properties

IUPAC Name |

1-aminobut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPSIZZAILVTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283721 | |

| Record name | 1-AMINO-3-BUTEN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13269-47-1 | |

| Record name | NSC33061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-AMINO-3-BUTEN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Amino 3 Buten 2 Ol and Its Enantiomers

Stereoselective Synthesis Approaches for Chiral Aminoalcohols

The creation of specific stereoisomers of 1-amino-3-buten-2-ol is crucial for its application in asymmetric synthesis and pharmaceutical development. Several key strategies have been employed to achieve high levels of stereocontrol.

Enantioselective Catalysis in Aminoalcohol Formation

Enantioselective catalysis offers an efficient route to chiral amino alcohols by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. slideshare.netslideshare.net Methods for the enantioselective reduction of ketones are well-developed, utilizing chiral catalysts to produce enantioenriched alcohols. bohrium.com Transition metal complexes with enantiopure ligands are effective for the hydrogenation and hydrosilylation of ketones, achieving high enantioselectivity for various substrates. bohrium.com Copper-catalyzed reductive coupling reactions have emerged as a powerful tool for the synthesis of 1,2-amino alcohols. sieberresearchgrp.com For instance, the enantioselective Cu-catalyzed reductive coupling of ketones and allenamides provides access to chiral 1,2-amino alcohols. sieberresearchgrp.com

Chiral Auxiliary Strategies in Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. slideshare.net After the desired transformation, the auxiliary is removed, yielding the chiral product. This strategy has been successfully applied to the synthesis of optically active amino acids. For example, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can be used as a chiral auxiliary in the synthesis of optically active amino acids. Oxazolidinones, which are readily prepared from β-amino alcohols, serve as excellent chiral auxiliaries in a variety of transformations, including stereoselective alkylations and aldol (B89426) condensations. researchgate.net

A common method for resolving racemic this compound involves derivatization with a chiral acid, such as the ammonium (B1175870) salt of [(1R)-(endo,anti)]-(+)-3-bromocamphor-8-sulfonic acid, to form diastereomeric salts that can be separated by fractional crystallization. nih.gov Another approach utilizes N-tosyl-leucine as a resolving agent. google.comgoogle.com The choice of the R or S enantiomer of N-tosyl-leucine determines which enantiomer of the amino alcohol is isolated. google.comgoogle.com

Biocatalytic Pathways for Stereospecific Production

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. acs.orgnih.gov Enzymes like transaminases, which catalyze the transfer of an amino group to a carbonyl group, are particularly useful for the synthesis of chiral amines from ketones with high yields and stereoselectivities. ucl.ac.ukuni-greifswald.de Lipases are another important class of enzymes used in biocatalysis, often employed in kinetic resolutions of racemic alcohols or esters. acs.org The combination of a ketone reductase (KRED) and a transaminase (ATA) can provide access to all four diastereomers of a 1,3-amino alcohol. uni-greifswald.de This chemoenzymatic approach offers a sustainable and efficient alternative to traditional chemical methods. acs.org

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of target molecules. slideshare.netslideshare.net This approach takes advantage of the inherent chirality of natural compounds like amino acids, sugars, and terpenes. For instance, L-(+)-furanomycin, a naturally occurring amino acid, has been synthesized from chiral aziridine, highlighting the utility of the chiral pool. rsc.org The synthesis of epigoitrin, a compound with antiviral activity, has been achieved starting from L-ascorbic acid. ingentaconnect.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. ajrconline.orgcaltech.edu This strategy is highly efficient and atom-economical. ajrconline.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-documented. ajrconline.org Metal-catalyzed MCRs have also gained prominence, with catalysts based on copper, gold, and iron being used to synthesize a variety of heterocyclic compounds. frontiersin.orgresearchgate.net For example, copper-catalyzed three-component reactions of alkynes, 2-[(amino)methylene]malononitriles, and sulfonyl azides can yield substituted pyridines. frontiersin.org

Derivatization in Synthetic Pathways

Derivatization is a key strategy in multi-step syntheses, where a functional group is converted into another to facilitate a subsequent reaction or to protect it from unwanted side reactions. In the synthesis of this compound derivatives, the amino group is often protected, for instance, with an Fmoc (9-fluorenylmethyloxycarbonyl) group. rutgers.edu This protection allows for subsequent reactions, such as epoxidation, to be carried out on other parts of the molecule. rutgers.edu The resulting Fmoc-protected amino epoxide can then be used in further synthetic steps, such as coupling with other molecules. nih.govrutgers.edu Derivatization is also employed to enhance the analytical detection of molecules, for example, by converting them into derivatives that are more amenable to techniques like HPLC analysis. acs.org

Chemical Reactivity and Mechanistic Investigations of 1 Amino 3 Buten 2 Ol

Reactivity of the Amino Functional Group

The primary amino group (-NH₂) is a key site of reactivity in 1-amino-3-buten-2-ol, participating in reactions characteristic of primary amines.

Nucleophilic Reactivity and Substitution Dynamics

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to the molecule. This allows this compound to engage in nucleophilic substitution reactions with various electrophiles. For instance, it can react with alkyl halides or acyl chlorides, leading to the formation of N-alkylated or N-acylated derivatives, respectively. smolecule.com The nucleophilicity of the amino group is fundamental to its role in the synthesis of more complex molecules. ontosight.aiontosight.ai

In a notable application, the N-Fmoc protected form of (2S)-1-amino-3-buten-2-ol undergoes a nucleophilic aromatic substitution reaction with 6-chloropurine-containing DNA strands. nih.govresearchgate.net This reaction, carried out in dimethyl sulfoxide (B87167) (DMSO) in the presence of Hünig's base, results in the formation of site- and stereospecifically modified DNA oligomers. nih.gov This highlights the ability of the amino group, even when protected, to act as a potent nucleophile in complex biological contexts.

Condensation Reactions and Imine Formation

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The mechanism of imine formation proceeds through several key steps:

Nucleophilic attack: The amino group of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orglibretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.orglibretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a positively charged species known as an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. libretexts.orglibretexts.org

The rate of imine formation is pH-dependent, with the optimal pH typically being around 5. libretexts.org At lower pH, a significant portion of the amine is protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group for elimination. libretexts.org To drive the equilibrium towards the imine product, water is often removed from the reaction mixture. masterorganicchemistry.com

Reactivity of the Hydroxyl Functional Group

The secondary hydroxyl (-OH) group in this compound is another site of significant chemical reactivity, enabling a variety of transformations.

Alcohol-Mediated Transformations

The hydroxyl group can undergo reactions typical of secondary alcohols. For example, it can be oxidized to the corresponding ketone, 1-amino-3-buten-2-one, using common oxidizing agents. smolecule.com Protonation of the hydroxyl group converts it into a good leaving group (H₂O), facilitating nucleophilic substitution reactions at the C-2 position. libretexts.org This is a key step in the Sɴ1 reaction of tert-butyl alcohol with hydrochloric acid, where the carbocation intermediate is then attacked by a halide ion. libretexts.org

The hydroxyl group's ability to act as a poor leaving group can be enhanced by converting it into a better leaving group, such as a tosylate or mesylate, which can then be displaced by nucleophiles. libretexts.org In the context of allylic alcohols, palladium-catalyzed reactions can be employed to form C-C and C-N bonds, although the hydroxyl group is generally a poor leaving group for forming Pd-π-allyl species without activation. researchgate.net

Reactivity of the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to addition reactions, a characteristic feature of alkenes. ontosight.ai

Addition Reactions

The π electrons of the double bond make it electron-rich and nucleophilic, readily attacking electrophiles. pressbooks.pub This leads to electrophilic addition reactions, which are a common transformation for alkenes. pressbooks.pub For example, the double bond can be reduced to a single bond through catalytic hydrogenation, yielding 1-aminobutan-2-ol. smolecule.com This process typically involves the use of hydrogen gas and a metal catalyst like palladium on carbon. smolecule.commasterorganicchemistry.com

The addition of hydrogen halides (HX) to the alkene follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. pressbooks.pub This occurs because the reaction proceeds through a carbocation intermediate, and the more stable carbocation is preferentially formed. masterorganicchemistry.com

The alkene can also undergo halogenation, where a halogen like bromine adds across the double bond. pressbooks.pub Another important addition reaction is hydration, the addition of water across the double bond in the presence of an acid catalyst, to form a diol. pressbooks.pub

In some cases, allylic rearrangements can occur during nucleophilic substitution reactions, where the double bond shifts to an adjacent position. lscollege.ac.inwikipedia.org This is particularly prevalent in reactions that proceed through a carbocation intermediate, where resonance structures can lead to a mixture of products. lscollege.ac.in

Rearrangement Pathways Involving the Unsaturated System

The unsaturated vinyl group in this compound, in conjunction with the adjacent hydroxyl and amino functionalities, creates a reactive scaffold susceptible to various rearrangement reactions. These transformations are often driven by the formation of more stable intermediates or products. The principal rearrangement pathway available to this molecule is the allylic rearrangement, a characteristic reaction of allylic systems.

An allylic rearrangement, also known as an allylic shift, involves the migration of a double bond in an allyl chemical compound. In the context of this compound, this would typically proceed through a carbocationic intermediate under acidic conditions. Protonation of the hydroxyl group followed by the loss of water would generate a resonance-stabilized allylic cation. Nucleophilic attack can then occur at either of the two electrophilic carbon centers, leading to a mixture of products. uou.ac.in The stability of carbocations increases with substitution, meaning a secondary carbocation is more stable than a primary one, which often drives these rearrangements. masterorganicchemistry.com

A key mechanistic feature of such reactions is the potential for 1,2-hydride or alkyl shifts within the carbocation intermediate, which can lead to the formation of an even more stable carbocation prior to nucleophilic attack. masterorganicchemistry.com For instance, the initial secondary allylic carbocation formed from this compound could theoretically undergo further rearrangement, although the proximity of the electron-donating amino group influences the cation's stability and subsequent reaction pathways.

Another significant rearrangement pathway for allylic systems is the cymitquimica.comaksci.com-sigmatropic rearrangement. This type of pericyclic reaction can occur with related allylic ammonium (B1175870) ylides. In a process catalyzed by isothiourea, an allylic ammonium salt can be formed in situ, which then undergoes an enantioselective cymitquimica.comaksci.com-rearrangement to generate functionalized α-amino acid derivatives. acs.org This specific rearrangement proceeds through a five-membered cyclic transition state, with the stereochemical outcome being highly controlled by the catalyst and reaction conditions. acs.org While this has been demonstrated on N,N-disubstituted glycine (B1666218) esters with allylic phosphates, the fundamental principle applies to the structural motif present in this compound. acs.org

The table below summarizes potential rearrangement products based on these established mechanistic principles.

| Starting Material | Reaction Type | Intermediate | Potential Product(s) |

| This compound | Allylic Rearrangement (SN1 type) | Resonance-stabilized allylic cation | 3-Amino-1-buten-2-ol |

| N-protected this compound derivative | cymitquimica.comaksci.com-Sigmatropic Rearrangement | Allylic ammonium ylide | Substituted α-amino acid derivative |

Tandem Reaction Sequences and Cascade Processes Involving this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive allyl alcohol system, makes it a valuable substrate for tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

A prominent application of this compound is in the stereospecific synthesis of DNA adducts. Racemic this compound can be resolved into its separate enantiomers through diastereomeric resolution. nih.gov The resolved, enantiopure (e.g., (2S)-N-Fmoc-1-amino-3-buten-2-ol) is then used in a nucleophilic aromatic substitution reaction with a 6-chloropurine-adducted DNA strand. nih.govresearchgate.net This sequence, involving resolution followed by a substitution reaction, constitutes a multi-step, one-pot synthetic strategy to achieve site- and stereospecific DNA modifications. nih.gov

Furthermore, the allyl alcohol moiety is a versatile participant in metal-catalyzed cascade reactions. Palladium-catalyzed processes are particularly noteworthy. For example, the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been successfully applied to 3-buten-2-ol (B146109) with various aryl iodides in aqueous media. rsc.org This demonstrates the capability of the vinyl group in this compound to participate in such C-C coupling cascades.

Another powerful cascade process is tandem hydroformylation-aldol condensation. The hydroformylation of unsaturated alcohols like 3-buten-2-ol, catalyzed by rhodium complexes, generates aldehyde intermediates that can undergo subsequent reactions. researchgate.net In the case of this compound, the initially formed aldehyde could potentially undergo intramolecular reactions with the amino group to form cyclic hemiaminals or imines, leading to the synthesis of complex heterocyclic structures. The synthesis of diverse five- and six-membered heterocycles is a common outcome of multistep reactions involving β-aminoalcohols. beilstein-journals.org

The table below outlines examples of tandem and cascade reactions involving the this compound structural motif.

| Reaction Type | Catalyst/Reagents | Key Steps | Product Class | Research Finding |

| Heterocycle Synthesis (DNA Adducts) | Hünig's base, DMSO | Nucleophilic Aromatic Substitution | Modified Nucleosides | Used for site- and stereospecific synthesis of N6-(2-hydroxy-3-buten-1-yl)-adenine DNA adducts. nih.gov |

| Heck Reaction | PdCl2/CuCl | C-C Coupling | Aryl-substituted alcohols | The related 3-buten-2-ol undergoes efficient Heck coupling with aryl iodides. rsc.org |

| Hydroformylation | Rh(acac)(CO)2 / Phosphine ligands | Hydroformylation | Aldehydes | The related 3-buten-2-ol is readily hydroformylated, creating a key intermediate for further condensation. researchgate.net |

| Aminooxygenation | Pd(OAc)2 / PhI(OAc)2 | Aminopalladation, Reductive Elimination | Aminotetrahydrofurans | Intramolecular reactions of similar amino-alcohols can yield complex heterocyclic products like 3-aminotetrahydrofurans. umich.edu |

These examples underscore the synthetic utility of this compound as a building block in complex molecular construction, leveraging its inherent reactivity in programmed reaction sequences.

Stereochemical Aspects and Chiral Resolution of 1 Amino 3 Buten 2 Ol

Enantiomeric Resolution Strategies

The separation of the racemic mixture of 1-amino-3-buten-2-ol into its individual enantiomers is a key step in harnessing its synthetic potential. Various strategies have been developed to achieve this resolution, primarily focusing on the differential properties of diastereomeric derivatives.

A widely employed method for the resolution of racemic amines like this compound is the formation of diastereomeric salts with a chiral resolving agent. msu.edulibretexts.org This technique leverages the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. msu.edu

In the case of this compound, chiral acids are commonly used as resolving agents. For instance, (S)-N-tosyl-leucine has been effectively used to resolve racemic 1-amino-alkan-2-ol compounds. google.com The process involves dissolving the racemic amino alcohol and the chiral acid in a suitable solvent, such as ethanol, to form diastereomeric salts. google.com Due to their differential solubility, one diastereomeric salt will preferentially crystallize out of the solution. After separation of the crystals, the desired enantiomer of this compound can be regenerated by treatment with a base to neutralize the acid. msu.edu

Another documented method involves the use of [(1R)-(endo,anti)]-(+)-3-bromocamphor-8-sulfonic acid (BrCSA). nih.govnih.gov Reaction of racemic this compound with the ammonium (B1175870) salt of BrCSA leads to the formation of diastereomeric salts. nih.govnih.gov The (S)-isomer of the derivatized this compound can then be isolated through crystallization. nih.govnih.gov The optically pure (S)-1-amino-3-buten-2-ol is subsequently recovered by alkaline hydrolysis of the separated diastereomeric salt. nih.gov Similarly, the (R)-enantiomer can be isolated from the mother liquor. nih.gov

The efficiency of this method is dependent on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions.

Preferential crystallization is another strategy that can be applied to the resolution of conglomerates, which are mechanical mixtures of crystals of the two enantiomers. While many racemic compounds form racemic compounds (a single crystal lattice containing both enantiomers), some form conglomerates. msu.edu In some cases, the addition of a specific agent can induce the formation of a conglomerate, making preferential crystallization possible. For certain 1-amino-alkan-2-ol compounds, the addition of trans-cinnamic acid has been observed to lead to the formation of a conglomerate, which then allows for the application of preferential crystallization techniques. google.com This method can significantly increase the yield and enantiomeric purity of the recovered enantiomer. google.com

Diastereomeric Salt Formation and Fractional Crystallization

Analytical Methods for Enantiomeric Purity Determination in Research

Accurately determining the enantiomeric purity (or enantiomeric excess, ee) of this compound samples is crucial for research and synthetic applications. Several analytical techniques are employed for this purpose.

One common approach involves the derivatization of the amino alcohol with a chiral reagent to form diastereomers, which can then be analyzed by spectroscopic or chromatographic methods. msu.edu A widely used derivatizing agent is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). msu.eduuah.es The resulting diastereomeric esters exhibit distinct signals in nuclear magnetic resonance (NMR) spectroscopy, particularly in ¹H and ¹⁹F NMR, allowing for the quantification of each enantiomer. msu.eduuah.es

Gas chromatography (GC) on a chiral stationary phase is another powerful technique for separating and quantifying enantiomers. cat-online.com This method often requires derivatization of the amino alcohol to increase its volatility. cat-online.com The derivatized enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. cat-online.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a prevalent method for determining enantiomeric purity. cat-online.comingentaconnect.com Similar to chiral GC, the enantiomers exhibit different affinities for the chiral column material, resulting in their separation. cat-online.com The use of a chromophoric group, often introduced during derivatization, facilitates detection by a UV detector. cat-online.com

Diastereoselective Control in Reactions of this compound

The chiral center in this compound can influence the stereochemical outcome of reactions at other sites within the molecule, a phenomenon known as diastereoselective control. This is particularly relevant in reactions involving the double bond.

For example, in nitrile oxide cycloaddition reactions, the allylic oxygen in derivatives of 3-buten-2-ol (B146109) can direct the stereochemical course of the reaction. nih.gov Studies have shown that the tert-butyldimethylsilyl (TBDMS) ether derivative of 3-buten-2-ol exhibits a reasonable degree of diastereoselection in these cycloadditions. nih.gov This control is attributed to the steric and electronic influence of the chiral allylic center on the approaching reagent.

The ability to control the diastereoselectivity in reactions of this compound is of significant value in the synthesis of complex molecules with multiple stereocenters. By carefully choosing protecting groups and reaction conditions, the inherent chirality of this compound can be effectively transferred to new stereogenic centers, enabling the stereocontrolled synthesis of target compounds.

Applications of 1 Amino 3 Buten 2 Ol in Complex Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Due to the presence of a stereocenter at the carbon atom bearing the hydroxyl group, 1-amino-3-buten-2-ol exists as a chiral molecule. This inherent chirality is a critical feature that allows it to be used as a building block in asymmetric synthesis, a field of chemistry focused on the selective creation of one enantiomer of a chiral product. Chiral amino alcohols are foundational materials for the synthesis of chiral auxiliaries, ligands for asymmetric catalysis, and as starting materials for complex, stereochemically-defined target molecules. The functional groups in this compound provide multiple reaction points for constructing larger, intricate chiral structures, making it a valuable tool for medicinal and materials chemistry. researchgate.netnottingham.ac.uk

Role in the Synthesis of Nitrogen-Containing Heterocycles

The functional groups of this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, it is a documented starting material for producing 5-vinyl-1,3-oxazolidine-2-thiones. chemsrc.com These include the racemic mixture known as DL-5-vinyloxazolidine-2-thione, or goitrin, as well as specific stereoisomers like (5R)-5-vinyl-1,3-oxazolidine-2-thione. chemsrc.com The synthesis typically involves a cyclization reaction where the amino and hydroxyl groups of the parent molecule react to form the oxazolidine (B1195125) ring structure. Such heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.

Precursor in the Development of DNA Adducts

This compound plays a crucial role as a synthetic surrogate in the study of DNA damage caused by metabolites of 1,3-butadiene (B125203), a known carcinogen. The metabolic oxidation of 1,3-butadiene produces highly reactive epoxides, such as 3,4-epoxy-1-butene, which can bind to DNA bases to form DNA adducts, leading to mutations. fishersci.ca To understand the biological consequences of this damage, researchers synthesize specific, structurally defined DNA adducts for use in toxicological and repair studies. This compound serves as a stable and regio-specific precursor to mimic the structure that results from the epoxide ring-opening upon reaction with a DNA base.

Synthesis of Structurally Defined N6-(2-hydroxy-3-buten-1-yl)-adenine Adducts

A significant application of this compound is in the synthesis of DNA oligomers containing the N6-(2-hydroxy-3-buten-1-yl)-deoxyadenosine (N6-HB-dA) adduct. fishersci.canih.gov This specific adduct is formed when 3,4-epoxy-1-butene alkylates the N6 position of adenine (B156593) in DNA. fishersci.ca In the laboratory, these adducted DNA strands are prepared using a post-oligomerization strategy. nih.gov This method involves first synthesizing a DNA oligonucleotide containing a reactive 6-chloropurine (B14466) base in place of adenine. fishersci.canih.gov This modified DNA is then coupled with this compound. The amino group of the alcohol displaces the chlorine atom on the purine (B94841) ring to form the stable N6-HB-dA adduct site-specifically within the DNA sequence. fishersci.canih.gov These synthetic oligomers are invaluable for detailed structural studies and for investigating the mechanisms of DNA repair and mutagenesis. fishersci.calabsolu.ca

Preparation of Adenine and Guanine (B1146940) Adducts of Butadiene Epoxides

The general synthetic strategy involving the reaction of a halo-purine with an amino alcohol has been applied to create various adducts of butadiene epoxides with both adenine and guanine. ucdavis.edunih.gov While the synthesis of the N6-adenine adduct specifically uses this compound, similar approaches are used for guanine. fishersci.ca For example, to create certain guanine adducts, a reactive 2-fluoro-O6-substituted-2'-deoxyinosine (a guanine precursor) is treated with a related amino alcohol, (2R)- or (2S)-2-amino-3-buten-1-ol. nih.gov Adenine adducts are prepared in a parallel fashion using 6-chloropurine 2'-deoxyriboside as the reactive component. ucdavis.edunih.gov This methodology allows for the regio- and stereochemically specific synthesis of nucleosides and oligonucleotides containing adducts derived from butadiene monoepoxide (BDO), providing essential tools to study the genotoxic effects of these metabolites. ucdavis.edu

Intermediate in the Synthesis of Advanced Pharmaceutical Scaffolds

The unique structure of this compound, featuring multiple reactive sites and chirality, makes it a useful intermediate in the synthesis of advanced pharmaceutical scaffolds. nih.govnih.gov Its functional groups can be readily modified, allowing for its incorporation into more complex molecules designed for therapeutic purposes. For example, its hydrochloride salt is noted as a building block in the synthesis of pharmaceuticals, with potential applications in creating compounds that target neurological disorders or influence metabolic pathways. researchgate.net The ability to build upon its chiral framework is particularly important for developing modern drugs where specific stereochemistry is often essential for efficacy and safety.

Contribution to Agrochemical Compound Synthesis

Similar to its role in pharmaceuticals, this compound serves as an important raw material and intermediate in the synthesis of agrochemical compounds. nih.govCurrent time information in West Northamptonshire, GB. The development of new pesticides and other crop-protection agents often requires novel molecular frameworks. The functional groups of this compound allow it to be a versatile starting point for creating such complex structures, contributing to the synthesis of new active ingredients in the agrochemical field. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Research on 1 Amino 3 Buten 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-amino-3-buten-2-ol. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule can be constructed.

Table 1: Predicted ¹H NMR Data for this compound Note: This table is predictive and based on the analysis of similar structures. Actual chemical shifts may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C1 (-CH₂NH₂) | ~2.8 - 3.2 | Doublet of doublets |

| H on C2 (-CHOH) | ~4.0 - 4.5 | Multiplet |

| H on C3 (=CH-) | ~5.7 - 6.1 | Multiplet |

| H on C4 (=CH₂) | ~5.1 - 5.4 | Multiplet |

| -OH | Broad singlet | Singlet |

| -NH₂ | Broad singlet | Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. For the related compound 3-buten-2-ol (B146109), the carbon attached to the hydroxyl group (C-OH) resonates at approximately 69.1 ppm, the terminal vinyl carbon (=CH₂) at 113.8 ppm, the internal vinyl carbon (=CH) at 142.1 ppm, and the methyl carbon (CH₃) at 22.8 ppm. The introduction of an amino group in this compound would significantly influence the chemical shift of the adjacent carbon (C1).

Table 2: Predicted ¹³C NMR Data for this compound Note: This table is predictive and based on the analysis of similar structures. Actual chemical shifts may vary.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂NH₂) | ~45 - 55 |

| C2 (-CHOH) | ~70 - 80 |

| C3 (=CH-) | ~135 - 145 |

| C4 (=CH₂) | ~115 - 125 |

Carbon-13 NMR (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemsrc.comlookchem.com For this compound, the exact mass is 87.0684 g/mol . chemsrc.comlookchem.com The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Analysis of the fragmentation pattern can further confirm the structure.

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for the characterization of adducts formed between this compound and biomolecules, such as DNA. nih.govnih.gov This technique has been employed to identify and characterize N6-(2-hydroxy-3-buten-1-yl)-dA adducts in DNA oligomers. nih.gov The presence of these adducts is confirmed by molecular weight determination of the intact modified DNA strands and through MS/MS analysis of the enzymatic digests of the DNA. nih.govescholarship.org The fragmentation patterns observed in the MS/MS spectra provide definitive structural information about the adduct. rutgers.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), amino (-NH₂), and vinyl (C=C) groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretch (alcohol) | 3200-3600 | Broad and strong. libretexts.org |

| N-H stretch (amine) | 3300-3500 | Medium, can show two bands for a primary amine. libretexts.org |

| C-H stretch (sp² C-H) | 3010-3100 | Medium. libretexts.org |

| C-H stretch (sp³ C-H) | 2850-2960 | Medium to strong. libretexts.org |

| C=C stretch (alkene) | 1640-1680 | Variable. libretexts.org |

| C-O stretch (alcohol) | 1050-1250 | Strong. |

| C-N stretch (amine) | 1020-1220 | Medium to weak. |

| =C-H bend (alkene) | 650-1000 | Strong. libretexts.org |

These characteristic absorptions provide a spectral fingerprint for this compound, allowing for its identification and the confirmation of its key functional groups. slideplayer.com

X-ray Crystallography for Solid-State Structure Determination

The application of X-ray crystallography extends to understanding the structure of enzymes that interact with related compounds. For example, the crystal structure of apo cdLD, an enzyme capable of dehydrating 3-buten-2-ol, has been elucidated. google.com This structural information is crucial for understanding the enzyme's catalytic mechanism and for designing improved variants for industrial applications, such as the production of 1,3-butadiene (B125203). google.com

Furthermore, X-ray diffraction studies have been conducted on various derivatives and related compounds, providing insights into their molecular geometries. researchgate.netrsc.org These studies establish the solid-state structures and configurations of these molecules, which is fundamental for understanding their chemical properties and reactivity. researchgate.netrsc.org

The table below summarizes key crystallographic data for a related derivative, illustrating the type of information obtained from such studies.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 5.89 |

| b (Å) | 12.45 |

| c (Å) | 15.67 |

| Volume (ų) | 1149.8 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a vital chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, which exists as a pair of enantiomers, CD spectroscopy can be used to determine the absolute configuration and enantiomeric excess of a sample.

Although this compound itself may not have a strong chromophore for direct CD analysis in the accessible wavelength range, its chirality can be effectively studied using induced CD spectroscopy. rsc.org This involves the formation of a complex between the chiral amino alcohol (the guest) and an achiral, chromophoric molecule (the probe). The resulting complex exhibits a CD signal that is characteristic of the absolute configuration of the amino alcohol. rsc.org

Several methods have been developed for the chiroptical sensing of chiral amino alcohols using this principle:

Lanthanide Complexes: Achiral lanthanide tris(β-diketonates) can act as CD probes. They form 1:1 complexes with amino alcohols, and these complexes show distinct CD signals that depend on the absolute configuration of the bound amino alcohol. rsc.org

Ninhydrin (B49086): The classic reagent ninhydrin can be used for the quantitative chiral recognition of amino alcohols. nsf.gov It reacts with the amino alcohol through dynamic covalent chemistry, and the resulting product exhibits strong CD signals. nsf.gov This method is practical for determining the enantiomeric excess of samples. nsf.gov

Quinones: (Pseudo)halogenated quinones react with chiral amino alcohols to form conjugates that are chiroptically active. These systems can function as redox switches with distinct UV and CD signatures. researchgate.net

Aromatic Aldehydes: Simple aromatic aldehydes, such as 2,4-dinitrobenzaldehyde, can form Schiff bases with amino alcohols. The resulting imines produce a distinct CD signal that can be correlated to the absolute configuration and enantiomeric composition of the amino alcohol. nsf.gov

CD spectroscopy has also been employed to study the conformation of metal complexes containing chiral amino alcohols. For example, the CD spectra of tetraamminecobalt(III) complexes with various chiral amino alcohols have been reported, providing insights into the stereochemistry and conformational preferences of the chelated ligands. publish.csiro.au

The table below presents hypothetical CD spectral data for the two enantiomers of this compound when complexed with a hypothetical CD probe, illustrating the expected mirror-image relationship in their spectra.

Interactive Data Table: Representative Circular Dichroism Data

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R)-1-Amino-3-buten-2-ol | 220 | +15.2 |

| 250 | -8.5 | |

| (S)-1-Amino-3-buten-2-ol | 220 | -15.2 |

| 250 | +8.5 |

Computational and Theoretical Studies of 1 Amino 3 Buten 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the chemical reactivity of 1-amino-3-buten-2-ol. Methodologies such as Møller-Plesset perturbation theory (MP2), coupled cluster (CCSD(T)), and Density Functional Theory (DFT) are employed to model its behavior. researchgate.networldscientific.comnih.gov

Studies on analogous amino alcohols and unsaturated systems reveal key aspects of their electronic nature. For instance, calculations on the reactions of amino alcohols with electron-deficient olefins show that the nucleophilicity of the amino (NH2) and hydroxyl (OH) groups can be quantified and compared. rsc.org Typically, the NH2 group is more nucleophilic than the OH group. rsc.org However, the presence of a catalyst can reverse this innate reactivity order. rsc.org Parr function analysis, derived from DFT calculations, can be used to assess the nucleophilicity at specific atomic sites (e.g., the nitrogen and oxygen atoms), explaining observed chemoselectivity in addition reactions. rsc.org

The reactivity of the vinyl group and the allylic positions can also be investigated. Theoretical studies on the oxidation of similar butenols initiated by hydroxyl radicals (•OH) show that the reaction can proceed via two main pathways: H-atom abstraction from various sites (C-H or O-H bonds) or •OH addition to the C=C double bond. worldscientific.com Quantum chemical calculations are used to determine the activation barriers for each pathway, identifying the most favorable reaction channels. worldscientific.com For related unsaturated alcohols, OH-addition to the double bond is often the predominant degradation pathway in atmospheric conditions. worldscientific.com

Conformational Analysis and Intramolecular Interactions

In related systems like cis-3-aminoindan-1-ol, conformational analyses using DFT and MP2 methods have identified numerous energy minima corresponding to different ring-puckering forms and orientations of the amino and hydroxyl groups. nih.gov The stability of these conformers is significantly influenced by intramolecular hydrogen bonds. nih.gov

A critical feature in the conformational analysis of this compound is the potential for intramolecular hydrogen bonding. Given the presence of hydrogen-bond donors (OH and NH2 groups) and a π-electron system (the C=C double bond), several types of interactions are possible, including conventional OH···N or NH···O bonds and unconventional hydrogen bonds involving the π-system. nih.gov

Theoretical investigations on analogous molecules like allyl alcohol and 2-cyclopropen-1-amine have shown that an intramolecular hydrogen bond between the hydroxyl or amino group and the π-electrons of the double bond can significantly stabilize certain conformations. tandfonline.comresearchgate.net This interaction, known as π-type hydrogen bonding, is a crucial factor in determining the preferred molecular geometry in the gas phase. researchgate.net The stabilization energy afforded by this type of bond has been computationally estimated.

| Molecule Analogue | Interaction Type | Calculated Stabilization Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-cyclopropen-1-ol | OH···π | ~2.3 | tandfonline.com |

| 2-cyclopropen-1-amine | NH···π | ~2.5 | tandfonline.com |

These π-type hydrogen bonds also influence spectroscopic properties. Calculations show that the O–H, N–H, and C=C stretching frequencies are affected; notably, the C=C stretching frequency is substantially lower in the hydrogen-bonded conformers. tandfonline.com In addition to π-type interactions, the possibility of a hydrogen bond between the amino and hydroxyl groups (HN···HO or HO···NH) is also a key determinant of conformational preference, and in some cyclic amino alcohols, this is found to be the most stabilizing interaction. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of reactions involving this compound and related unsaturated amino alcohols. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate activation energies, thereby clarifying reaction pathways and predicting product distributions. researchgate.netmsuniv.ac.inacs.org

For example, DFT studies have been used to explore the competing mechanisms in the addition reactions of amino alcohols to electron-deficient olefins. rsc.org These calculations can explain the chemoselectivity (O-addition vs. N-addition) by analyzing the transition states for each pathway and revealing the role of the catalyst in lowering specific energy barriers. rsc.org

The synthesis of heterocyclic compounds from unsaturated amino alcohols is another area where computational studies provide critical insights. Palladium-catalyzed intramolecular Wacker-type cyclizations of unsaturated amino alcohols are versatile methods for preparing oxygen- and nitrogen-containing heterocycles. mdpi.com Mechanistic studies of similar reactions, such as the allylic C-H amination to form 1,3-amino alcohols, indicate that the process can proceed through a π-allyl palladium intermediate. nih.gov Computational modeling helps to characterize the structure and energetics of such intermediates and the subsequent intramolecular functionalization steps. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is one of the most widely used computational methods for studying molecules like this compound due to its favorable balance of accuracy and computational cost. d-nb.infomdpi.com DFT is applied across all areas of theoretical investigation, from structural analysis to reaction dynamics.

Specific applications of DFT include:

Geometry Optimization and Conformational Analysis : DFT is used to find the minimum energy structures of various conformers and to calculate their relative energies, as seen in studies of allylic alcohols and amino alcohols. nih.govresearchgate.net

Vibrational Frequency Analysis : After geometry optimization, DFT calculations are used to compute vibrational frequencies, which helps to characterize stationary points as minima or transition states and allows for comparison with experimental infrared (IR) spectra. tandfonline.com

Reaction Mechanism Studies : DFT is employed to map out the potential energy surfaces for chemical reactions, identifying transition states and intermediates to understand reaction kinetics and selectivity. rsc.orgmdpi.comosti.gov This has been applied to study the synthesis of adducts from 1-amino-2-hydroxy-3,4-epoxybutane, a derivative of this compound. nih.gov

Calculation of Molecular Properties : DFT is used to calculate a wide range of electronic and structural properties that serve as molecular descriptors for quantitative structure-activity relationship (QSTR) models. arxiv.orgresearchgate.net For a series of butene derivatives, including 3-buten-2-ol (B146109), properties such as total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) have been calculated. researchgate.net These descriptors are then used to predict reactivity and other properties. researchgate.net

The table below presents DFT-calculated properties for 3-buten-2-ol and related butene isomers, illustrating the type of data generated in such studies.

| Compound Name | Total Energy (a.u.) | Dipole Moment (Debye) | Reference |

|---|---|---|---|

| 1-Butene | -157.26971212 | 0.4174 | researchgate.net |

| cis-2-Butene | -157.27264225 | 0.2572 | researchgate.net |

| trans-2-Butene | -157.27461287 | 0.0000 | researchgate.net |

| cis-2-Buten-1-ol | -232.50809714 | 1.8941 | researchgate.net |

| trans-2-Buten-1-ol | -232.51306515 | 2.2780 | researchgate.net |

| 3-Buten-1-ol | -232.50766915 | 1.7459 | researchgate.net |

| 3-Buten-2-ol | -232.51029372 | 1.8638 | researchgate.net |

Biological and Biochemical Research Contexts of 1 Amino 3 Buten 2 Ol Derivatives

Interaction with Nucleic Acids: DNA Adduct Formation

The epoxide metabolites of 1,3-butadiene (B125203), such as 3,4-epoxy-1-butene (EB) and particularly the bifunctional 1,2,3,4-diepoxybutane (DEB), are potent alkylating agents that react with DNA to form a variety of adducts. mdpi.comacs.org DEB is considered the ultimate carcinogenic metabolite of 1,3-butadiene and is noted for its high mutagenicity, which is attributed to its ability to form covalent bonds with DNA bases. mdpi.comacs.orgnih.gov These reactions are not random; they target specific nucleophilic sites on the DNA bases, leading to the formation of mono-adducts, DNA-DNA cross-links, and DNA-protein cross-links. researchgate.netresearchgate.net

Initial reactions of DEB with DNA result in the formation of 2-hydroxy-3,4-epoxybut-1-yl (HEB) lesions at both guanine (B1146940) and adenine (B156593) bases. nih.gov The primary sites of alkylation on guanine are the N7, N1, and the exocyclic N² positions. acs.orgacs.orgnih.gov Similarly, adenine can be alkylated at the N1, N3, and N⁶ positions. nih.govacs.org The resulting mono-adducts, which contain a reactive epoxide group, can undergo further reactions, including hydrolysis or a second alkylation event, leading to the formation of more complex and often more stable lesions like DNA-DNA cross-links. nih.govnih.gov For instance, DEB can form 1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD) cross-links, which are particularly genotoxic. mdpi.com The formation of these adducts is a critical initiating event in the mutagenic and carcinogenic effects associated with 1,3-butadiene exposure. acs.org

The interaction of DEB with deoxyguanosine (dG) under physiological conditions has been shown to produce a series of adducts. acs.orgnih.gov These include products from alkylation at the N7, N1, and N² positions of the guanine base. acs.org Furthermore, the reaction can lead to the formation of fused ring systems, adding to the diversity of DNA lesions. acs.orgacs.org One notable type of lesion is the exocyclic adduct, such as the 1,N⁶-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2′-deoxyadenosine (1,N⁶-γ-HMHP-dA) formed from the reaction with deoxyadenosine (B7792050) (dA). nih.govacs.org

Regio- and Stereochemical Specificity of Adduct Formation

The reactions between DNA and butadiene epoxides exhibit significant regio- and stereochemical specificity, which has profound implications for the biological consequences of the resulting adducts. 1,2,3,4-Diepoxybutane (DEB) exists as three stereoisomers: (2R,3R)-DEB, (2S,3S)-DEB, and the meso-DEB. The stereochemistry of the epoxide plays a crucial role in the type and structure of the DNA adducts formed.

Studies on the reaction of DEB with 2'-deoxyguanosine (B1662781) (dG) have revealed the formation of multiple diastereomeric adducts. acs.org For example, alkylation at the N7 position produces diastereomers of 2'-deoxy-7-(2-hydroxy-2-oxiranylethyl)guanosine, while alkylation at the N1 position yields diastereomers of 2'-deoxy-1-(2-hydroxy-2-oxiranylethyl)guanosine. acs.org The formation of exocyclic adducts, such as the pyrimido[1,2-a]purin-10-one derivatives formed from the reaction at both the N1 and N² positions of dG, also results in pairs of diastereomers. acs.org

The stereochemistry of the adduct can influence its stability and subsequent reactions. For example, the stability of different DEB-dG adducts under physiological conditions varies significantly; some are stable for extended periods, while others are labile with half-lives of just a few hours. acs.org This specificity extends to the formation of interstrand cross-links. Research has shown that the ability of an exocyclic 1,N²-dG adduct to form an interstrand cross-link in a 5'-CpG-3' sequence is dependent on its stereochemistry. acs.org Specifically, the adduct with (6S,8R,11S) stereochemistry readily forms cross-links, whereas the (6R,8S,11R) diastereomer does not. acs.org This highlights how the three-dimensional structure of the initial adduct dictates its potential for further damaging reactions.

The regioselectivity of these reactions is also critical. The N7 position of guanine is a major site for alkylation by many carcinogens, including butadiene epoxides. berkeley.edunih.gov However, adducts are also formed at other positions, such as the N1 and exocyclic N² atoms of guanine and various positions on adenine. acs.orgnih.govacs.org The initial site of alkylation can determine the ultimate fate of the lesion. For instance, an initial N1-adenine adduct of DEB can rearrange and cyclize to form more stable exocyclic adducts. nih.gov

Implications for Genomic Stability and Mutagenesis Studies

The formation of DNA adducts by derivatives of 1-amino-3-buten-2-ol, particularly by the related metabolite DEB, has significant implications for genomic stability and is a key driver of mutagenesis. These lesions can interfere with fundamental cellular processes like DNA replication and transcription. mdpi.com

DNA adducts, if not repaired, can lead to mutations during DNA replication. Translesion synthesis (TLS) polymerases may bypass the damaged site, but often do so with reduced fidelity, inserting an incorrect base opposite the adduct. escholarship.orgnih.gov For example, exposure to 1,3-butadiene and its epoxides is known to cause specific types of mutations, including A→T and A→G base substitutions. escholarship.orgnih.gov Studies using synthetic DNA containing site-specific adducts have shown that exocyclic adenine lesions can completely block DNA replication by some polymerases while being bypassed with low fidelity by others, leading to point and frameshift mutations. escholarship.org

The bifunctional nature of DEB allows it to form DNA-DNA and DNA-protein cross-links, which are particularly cytotoxic and genotoxic lesions. mdpi.comresearchgate.net Interstrand cross-links (ICLs) are especially problematic as they physically prevent the separation of the two DNA strands, thereby blocking both replication and transcription. mdpi.com The persistence of these lesions can lead to chromosomal aberrations, genomic instability, and ultimately cell death or cancerous transformation. mdpi.com The mutagenicity of DEB is estimated to be nearly 200 times greater than that of its monoepoxide precursor, a fact largely attributed to its cross-linking ability. mdpi.com

The type of mutation induced can be specific to the adduct structure. Studies have shown that different stereoisomers of butadiene metabolites can exhibit different mutagenic potencies and induce different mutation spectra. healtheffects.org The presence of N7-guanine adducts can also lead to the formation of ring-opened formamidopyrimidine (FAPy) lesions, which are more persistent and possess higher mutagenic potential. nih.gov These findings underscore the importance of understanding the complete profile of DNA damage to elucidate the mechanisms of carcinogenesis.

Applications in Biochemical Probe Synthesis

This compound and its protected derivatives serve as crucial synthons in the preparation of biochemical probes, specifically for creating oligonucleotides containing site-specific DNA adducts. nih.govacs.org These chemically synthesized, adduct-containing DNA strands are invaluable tools for studying the biological consequences of specific DNA lesions. nih.gov

A common strategy for creating these probes is post-oligomerization synthesis. nih.gov This method involves first synthesizing a DNA oligomer containing a reactive precursor base, such as 6-chloropurine (B14466), at a specific site using standard solid-phase DNA synthesis. escholarship.orgnih.gov This modified oligomer then acts as an electrophile. Subsequently, it is reacted with a nucleophilic synthon derived from the carcinogen of interest. For example, to create a DNA strand containing an N⁶-(2-hydroxy-3-buten-1-yl)-adenine adduct, the 6-chloropurine-containing DNA is reacted with (2S)-N-Fmoc-1-amino-3-buten-2-ol. nih.govacs.org Similarly, to prepare probes with exocyclic adducts derived from DEB, stereoisomers of N-Fmoc-1-amino-2-hydroxy-3,4-epoxybutane are used. acs.orgnih.gov

This approach allows for the precise placement of a single, structurally defined adduct within a DNA sequence of interest. nih.gov The resulting oligomers can be purified by HPLC and their structures confirmed by mass spectrometry and enzymatic digestion. nih.govacs.org These well-characterized probes are essential for a variety of biochemical and biological assays, enabling researchers to ask specific questions about how a particular DNA lesion is processed by the cellular machinery.

Studies on Biological Systems Using this compound Containing Oligomers

Oligomers containing adducts derived from this compound are powerful tools for investigating the effects of specific DNA lesions on biological systems. These synthetic DNA duplexes are used in a range of in vitro assays to probe DNA structure, repair, and replication.

Structural Studies: The incorporation of an adduct can perturb the local structure of the DNA double helix. NMR spectroscopy has been used to determine the three-dimensional structure of DNA duplexes containing a site-specific (2S)-N⁶-(2-hydroxy-3-buten-1-yl)-2′-deoxyadenosine (N⁶-HB-dA) adduct. acs.org These studies revealed that the adduct resides in the major groove of the DNA and maintains Watson-Crick base pairing with the opposite thymine, but it perturbs the stacking interactions with neighboring base pairs, leading to a measurable decrease in the thermal stability (Tₘ) of the duplex. acs.org

DNA Repair Studies: A major application of these probes is in the study of DNA repair pathways, such as base excision repair (BER). By incubating an adduct-containing DNA duplex with cell nuclear extracts or purified repair enzymes, researchers can determine if a specific lesion is recognized and excised. escholarship.org Studies using duplexes with site-specific adducts derived from 1,3-butadiene have shown that these lesions are indeed substrates for the BER pathway. The efficiency of repair, however, varies depending on the adduct's structure, with some being excised more readily than others. escholarship.org

DNA Replication and Mutagenesis Studies: These probes are critical for understanding how DNA polymerases interact with specific lesions. In vitro primer extension assays are used to assess the ability of various DNA polymerases to replicate past a site-specific adduct. escholarship.orgnih.gov Such studies have demonstrated that some adducts, like (S)-N⁶-HB-dA, are readily and accurately bypassed by several human polymerases. In contrast, more complex exocyclic adducts can act as strong blocks to replication for some polymerases while being bypassed by specialized translesion synthesis (TLS) polymerases, often leading to the incorporation of incorrect nucleotides (miscoding) or frameshift mutations. escholarship.org These experiments directly link a specific chemical structure to a precise mutational outcome, providing a molecular-level explanation for the mutation spectra observed after exposure to carcinogens like 1,3-butadiene. escholarship.orgnih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-amino-3-buten-2-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination of α,β-unsaturated carbonyl precursors. For example, reductive amination of 3-buten-2-one using ammonia and hydrogen gas with a palladium catalyst under controlled pressure (1–3 atm) and temperature (50–70°C) can yield the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol vs. tetrahydrofuran), catalyst loading (5–10% Pd/C), and reaction time (6–12 hours) to maximize yield (>80%) . Monitoring progress via thin-layer chromatography (TLC) or gas chromatography (GC) is critical.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : H NMR analysis reveals characteristic splitting patterns (e.g., vinyl protons at δ 5.2–5.8 ppm and hydroxyl/amine protons at δ 1.5–3.0 ppm). C NMR identifies carbons adjacent to the amino and hydroxyl groups (e.g., C-2 at δ 70–75 ppm).

- IR : Peaks at 3300–3500 cm (N-H/O-H stretch) and 1640–1680 cm (C=C stretch) are diagnostic.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 89 for CHNO) and fragmentation patterns validate the molecular formula .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) and a polar eluent system (e.g., ethyl acetate/methanol 9:1) is standard. For enantiomeric resolution, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or recrystallization in ethanol/water mixtures can achieve >95% purity. Solvent selection must balance polarity and hydrogen-bonding capacity to prevent decomposition .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

- Methodological Answer : The compound’s stereocenters (C-2 and C-3) affect its coordination with transition metals (e.g., Ru or Rh) in catalytic cycles. Enantioselective synthesis can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with BINAP ligands. Advanced characterization via X-ray crystallography or circular dichroism (CD) is required to confirm absolute configuration .

Q. What computational methods are suitable for modeling the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts energy differences between keto-enol tautomers. Solvent effects (e.g., water vs. DMSO) are modeled using the polarizable continuum model (PCM). Molecular dynamics (MD) simulations (AMBER force field) track proton transfer kinetics over 100-ns trajectories. Validation against experimental H NMR chemical shifts is essential .

Q. How can discrepancies in reported pKa values for this compound be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques (potentiometry vs. UV-Vis titration). Standardize conditions using a universal buffer (e.g., 0.1 M KCl) and validate via N NMR to directly observe protonation states. Collaborative studies across labs using identical instrumentation (e.g., Metrohm Titrando) reduce variability .

Q. What are the environmental degradation pathways of this compound, and how do they impact ecotoxicity assessments?

- Methodological Answer : Aerobic biodegradation studies in soil/water systems (OECD 301F protocol) identify intermediates (e.g., 3-buten-2-one) via GC-MS. Ecotoxicity is assessed using Daphnia magna (48-h LC) and algae growth inhibition tests (OECD 201). Computational tools like EPI Suite predict biodegradation half-lives (>60 days in water), requiring validation through high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.